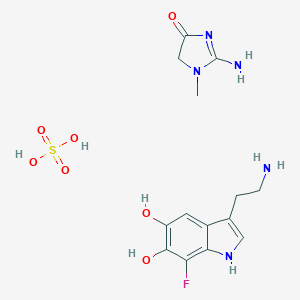
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological applications. This compound is a synthetic derivative of indole and imidazole, which are two important classes of organic compounds with diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and receptors, which are involved in the regulation of cell growth, differentiation, and survival.
Efectos Bioquímicos Y Fisiológicos
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid has been shown to have diverse biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models. This compound has also been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid in lab experiments include its high purity, stability, and low toxicity. This compound can be easily synthesized in large quantities and is readily available for research purposes. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and activity in cells.
Direcciones Futuras
There are several future directions for the research on 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid. These include the development of more potent and selective derivatives of this compound, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in animal models and clinical trials. Additionally, further research is needed to explore the potential applications of this compound in various fields, including medicine, agriculture, and biotechnology.
Conclusion:
In conclusion, 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid is a synthetic derivative of indole and imidazole that has gained significant attention in scientific research due to its potential biological and pharmacological applications. This compound has been shown to have diverse biochemical and physiological effects and has been used as a tool compound for studying the structure-activity relationship of indole and imidazole derivatives. The future directions for the research on this compound include the development of more potent and selective derivatives, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid involves the reaction of 7-fluoroindole-5,6-dione with 2-aminoethyl alcohol in the presence of sulfuric acid. The resulting product is then reacted with 2-amino-3-methylimidazole to obtain the final compound. This synthesis method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid has been extensively studied for its potential biological and pharmacological applications. It has been shown to have antimicrobial, antiviral, anticancer, and anti-inflammatory activities. This compound has also been used as a tool compound for studying the structure-activity relationship of indole and imidazole derivatives.
Propiedades
Número CAS |
127685-99-8 |
|---|---|
Nombre del producto |
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
Fórmula molecular |
C14H20FN5O7S |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C10H11FN2O2.C4H7N3O.H2O4S/c11-8-9-6(3-7(14)10(8)15)5(1-2-12)4-13-9;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-4,13-15H,1-2,12H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
Clave InChI |
QWLPHRORYKWBHE-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N=C1N.C1=C2C(=CNC2=C(C(=C1O)O)F)CCN.OS(=O)(=O)O |
SMILES canónico |
CN1CC(=O)N=C1N.C1=C2C(=CNC2=C(C(=C1O)O)F)CCN.OS(=O)(=O)O |
Sinónimos |
5,6-dihydroxy-7-fluorotryptamine creatinine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



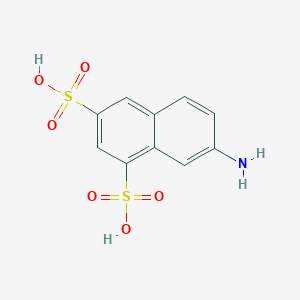
![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)
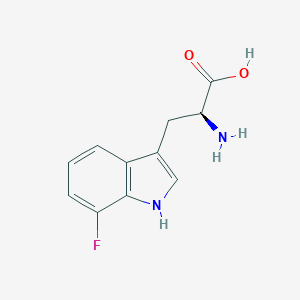
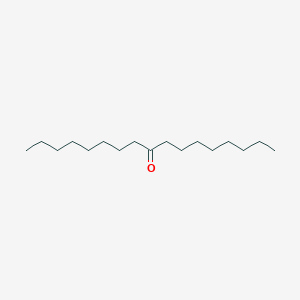
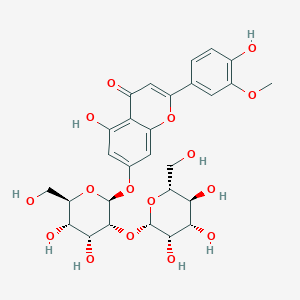
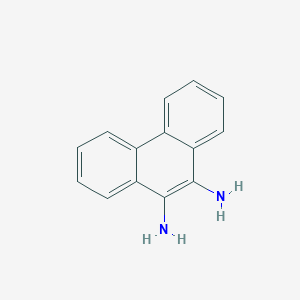
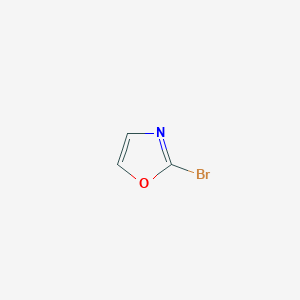
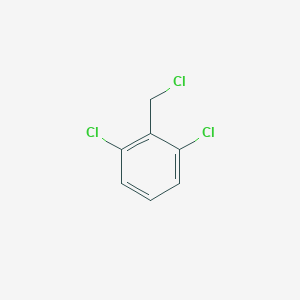
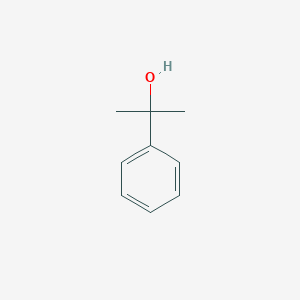
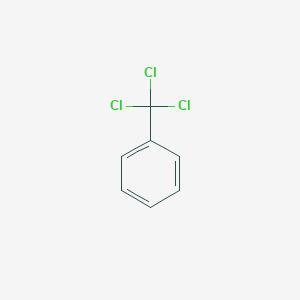
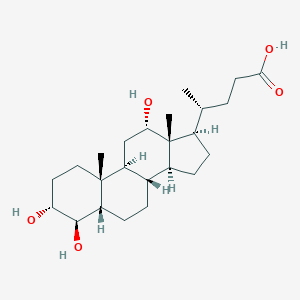
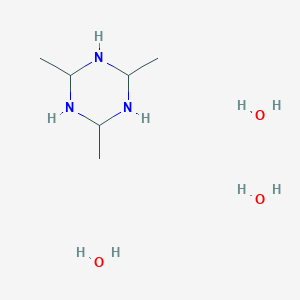
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)